molecular formula C8H12O B3051774 3-Propylcyclopent-2-en-1-one CAS No. 35953-18-5

3-Propylcyclopent-2-en-1-one

Cat. No.: B3051774
CAS No.: 35953-18-5
M. Wt: 124.18 g/mol
InChI Key: ZFUZPXVIPQVSDO-UHFFFAOYSA-N
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Description

3-Propylcyclopent-2-en-1-one (CID 22508065) is an organic compound with the molecular formula C8H12O . It belongs to the class of cyclopentenone derivatives, which are five-membered cyclic enones of significant interest in organic synthesis and fragrance research . While direct studies on this specific compound are limited, its structural analogs are prevalent in natural products and biological studies. For instance, the closely related compound 3-methyl-2-propylcyclopent-2-en-1-one has been identified as a minor component in cinnamon oil and is investigated in research focusing on multidrug-resistant bacteria, particularly in studies concerning efflux pump inhibition in Salmonella . This suggests potential research applications for this compound in the broader context of developing novel anti-infective agents or modulating bacterial resistance . Furthermore, other derivatives like 2-hydroxy-3-propylcyclopent-2-en-1-one are known as aroma constituents in coffee, highlighting the relevance of this chemical family in flavor and fragrance chemistry . As a building block in organic synthesis, it can be used to create more complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propylcyclopent-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUZPXVIPQVSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626375
Record name 3-Propylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35953-18-5
Record name 3-Propylcyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Propylcyclopent 2 En 1 One and Its Precursors

Strategic Approaches to the Cyclopentenone Ring System Formation

The construction of the core cyclopentenone ring is the foundational step in the synthesis of 3-propylcyclopent-2-en-1-one. Various strategies have been developed, ranging from the cyclization of linear precursors to the modification of existing cyclic systems.

The Conia-ene reaction and its variants represent a powerful class of intramolecular cyclization reactions for forming carbocycles. wikipedia.orgjk-sci.com Originally requiring high temperatures, these reactions involve the cyclization of an enolizable carbonyl compound, like a ketone, onto a tethered alkyne or alkene. wikipedia.orgjk-sci.com The mechanism is analogous to a pericyclic ene reaction, proceeding through a six-membered transition state where the enol tautomer acts as the "ene" component. wikipedia.org

Modern advancements, particularly in metal catalysis, have significantly expanded the scope and utility of Conia-ene reactions, allowing them to proceed under much milder conditions. jk-sci.com Catalysts based on gold (Au), indium (In), and zinc (Zn) have proven effective in promoting these cyclizations. wikipedia.orgorganic-chemistry.orgnih.gov For instance, the cyclization of linear β-alkynic β-keto esters can be efficiently catalyzed by systems like Ytterbium(III) triflate and Zinc(II) chloride to produce cyclopentenones in good yields. organic-chemistry.org The choice of catalyst and substrate structure dictates the selectivity for five- or six-membered ring formation. organic-chemistry.org Enantioselective Conia-ene-type processes have also been developed using cooperative catalyst systems, such as a combination of B(C₆F₅)₃, an N-alkylamine, and a chiral BOX–ZnI₂ complex, to produce chiral cyclopentenes with high enantiomeric ratios. nih.gov These methods construct the cyclopentenone ring from acyclic precursors, offering a direct route to the core structure.

Table 1: Catalytic Systems for Conia-Ene-Type Cyclizations

Catalyst SystemSubstrate TypeKey FeaturesSource(s)
Yb(OTf)₃ / ZnCl₂β-alkynic β-keto esters/diketonesSolvent-free conditions, good yields. organic-chemistry.org
AuCl(PPh₃) / AgBF₄Silyl (B83357) enol ether with alkyneMild conditions, high diastereoselectivity. wikipedia.org
B(C₆F₅)₃ / N-alkylamine / BOX–ZnI₂Alkynyl ketonesHighly enantioselective, proceeds via in-situ enolate formation. nih.gov
In(OTf)₃ or In(NTf₂)₃ω-alkynyl β-ketoestersEffective for 5-, 6-, and 7-membered ring formation. rsc.org

Conjugate addition, or Michael addition, is a fundamental strategy for forming carbon-carbon bonds. numberanalytics.comnumberanalytics.com This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.comlibretexts.org In the context of cyclopentenone synthesis, this approach can be used to build the substituted ring system by adding a carbon fragment to a suitable acceptor. For example, the reaction of primary nitroalkanes with α,β-unsaturated ketones in the presence of DBU can lead to the formation of cyclopentenones after an initial conjugate addition is followed by an intramolecular aldol (B89426) condensation. organic-chemistry.org

This strategy is particularly relevant for introducing the propyl side chain onto a pre-formed cyclopentenone ring. The electrophilic nature of the β-carbon in the α,β-unsaturated system makes it susceptible to attack by soft nucleophiles. libretexts.org Lithium diorganocopper reagents (Gilman reagents), such as lithium dipropylcopper (Li(CH₃CH₂CH₂)₂Cu), are highly effective for this purpose. libretexts.org The reaction of such a reagent with a cyclopentenone derivative, like 2-methyl-2-cyclopentenone, results in the regioselective addition of the propyl group to the β-position (C-3), yielding a substituted cyclopentanone (B42830) which can be a direct precursor to the target enone. libretexts.org

Using a pre-formed, activated cyclopentenone ring is a highly effective strategy. 4-Acetoxycyclopent-2-en-1-one is a valuable chiral building block for this approach. google.com Its utility lies in its ability to undergo a conjugate addition followed by the elimination of the activating group, directly leading to a substituted cyclopentenone.

The synthesis of (R)-4-n-propyl-cyclopent-2-enone from (R)-4-acetoxycyclopent-2-en-1-one illustrates this method. The process involves two key steps:

Conjugate Addition: An organometallic reagent that can deliver the propyl nucleophile, typically a Gilman cuprate (B13416276), is added to the 4-acetoxycyclopent-2-en-1-one. This addition occurs in a conjugate fashion to give a trans-3,4-disubstituted cyclopentanone intermediate. google.com

Elimination: The resulting acetoxy cyclopentanone intermediate is then treated with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base facilitates the elimination of the acetyl group (as acetic acid), forming a double bond and yielding the desired 4-propyl-cyclopent-2-enone. google.com A simple isomerization can then place the substituent at the 3-position. This sequence provides a stereocontrolled route to the target scaffold. google.com

Redox isomerization of allylic alcohols provides an atom-economical pathway to carbonyl compounds, avoiding the need for external oxidants. researchgate.net This strategy can be applied to the synthesis of substituted 1,3-cyclopentanediones, which are valuable precursors for this compound. The isomerization converts an allylic alcohol into its corresponding ketone or aldehyde. researchgate.net

The synthesis of substituted 1,3-cyclopentanediones can be achieved through the redox isomerization of 4-hydroxy-2-cyclopentenone (B1226963) derivatives. uni-regensburg.de These precursors, which are themselves allylic alcohols, can be rearranged using transition metal catalysts, such as those based on ruthenium or iridium, to form the corresponding dione. researchgate.netuni-regensburg.de Once the 2-propylcyclopentane-1,3-dione precursor is formed, it can be converted to this compound through selective enolization and subsequent functionalization.

Regioselective and Stereoselective Introduction of the Propyl Moiety

Once the cyclopentenone core is established, or during its formation, the propyl group must be introduced with high regioselectivity. The primary challenge lies in controlling the site of nucleophilic attack on the α,β-unsaturated ketone system.

Grignard reagents (RMgX) are powerful carbon nucleophiles widely used for forming C-C bonds. mnstate.edulibretexts.org However, their reaction with α,β-unsaturated ketones can be complex. Grignard reagents are considered "hard" nucleophiles and tend to favor direct 1,2-addition to the electrophilic carbonyl carbon, which would lead to a tertiary alcohol rather than the desired conjugate addition product. libretexts.orgorganic-chemistry.org

To overcome this inherent selectivity, catalytic methods are employed to steer the reaction towards the desired 1,4-conjugate addition pathway. The addition of catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI), to the reaction mixture is a common strategy. The Grignard reagent undergoes transmetalation with the copper salt to form an organocopper species in situ, which then preferentially undergoes 1,4-addition. shu.ac.uk Other metal salts, such as dimethylzinc, can also be used to mediate the conjugate addition of Grignard reagents to cyclopentenones, resulting in the desired trans-3,4-disubstituted products. google.com This catalytic approach allows for the regioselective introduction of the propyl group from propylmagnesium bromide onto the cyclopentenone ring at the 3-position.

Table 2: Regioselectivity of Nucleophilic Additions to α,β-Unsaturated Ketones

Reagent TypeTypical Addition ModeProduct TypeControlling FactorsSource(s)
Grignard Reagents (RMgX)1,2-Addition (Direct)Tertiary AlcoholHard nucleophile character. libretexts.orgorganic-chemistry.org
Gilman Reagents (R₂CuLi)1,4-Addition (Conjugate)Ketone (Saturated)Soft nucleophile character. libretexts.org
Grignard Reagents + Cu(I) catalyst1,4-Addition (Conjugate)Ketone (Saturated)In-situ formation of organocopper species. shu.ac.uk

Organometallic Nucleophile Additions

Organometallic reagents play a crucial role in the formation of carbon-carbon bonds, a key step in the synthesis of substituted cyclopentenones. The conjugate addition of organometallic nucleophiles to α,β-unsaturated cyclopentenones is a powerful method for introducing alkyl groups at the β-position. libretexts.orglibretexts.org

Lithium diorganocopper reagents, often called Gilman reagents, are particularly effective for 1,4-conjugate addition to α,β-unsaturated ketones. libretexts.orglibretexts.org This approach allows for the introduction of a wide variety of alkyl, aryl, and alkenyl groups. libretexts.org For the synthesis of a 3-propylcyclopentenone precursor, an organocuprate reagent derived from a propyl source would be utilized. The reaction mechanism involves the nucleophilic attack of the diorganocopper anion at the β-carbon of the cyclopentenone ring, forming a copper-containing intermediate. Subsequent transfer of the propyl group and elimination of a neutral organocopper species yields the desired 3-propylcyclopentanone. libretexts.org

The choice of the organometallic reagent is critical. While Grignard and organolithium reagents typically favor 1,2-addition to the carbonyl group, diorganocopper reagents exhibit a strong preference for 1,4-addition. libretexts.org The reaction conditions, such as temperature and the presence of additives like BF₃·OEt₂, can be optimized to control the regioselectivity of the addition. orgsyn.org For instance, the addition of a cuprate derived from an octyl Grignard reagent in the presence of BF₃·OEt₂ at low temperatures has been shown to result in mono-addition to a bis-epoxide precursor, highlighting the fine control achievable with these reagents. orgsyn.org

Reagent TypeTypical Addition ModeApplicationReference
Lithium Diorganocopper (Gilman)1,4-Conjugate AdditionIntroduction of alkyl, aryl, and alkenyl groups to α,β-unsaturated ketones. libretexts.orglibretexts.org
Grignard Reagents1,2-Direct Carbonyl AdditionAddition to carbonyls, but less selective for conjugate addition. libretexts.org
Organolithium Reagents1,2-Direct Carbonyl AdditionSimilar to Grignard reagents in their preference for direct carbonyl attack. libretexts.org

Alkylation Strategies

Alkylation represents a fundamental strategy for introducing the propyl group onto a cyclopentanone or cyclopentenone precursor. These methods often involve the generation of an enolate followed by its reaction with an alkylating agent.

One approach involves the alkylation of a pre-formed cyclopentanone. For example, the alkylation of 1,3-cyclohexanedione (B196179) with methyl bromoacetate (B1195939) demonstrates the principle of alkylating a cyclic β-dicarbonyl compound, which can be extended to cyclopentanone systems. ub.edu The formation of an enolate under basic conditions, followed by reaction with a propyl halide (e.g., propyl iodide or propyl bromide), would introduce the desired side chain. However, controlling the regioselectivity (α- vs. α'-alkylation) and preventing polyalkylation are key challenges that need to be addressed through careful selection of the base, solvent, and reaction temperature.

Another strategy involves the reduction of a disulfide bond in a precursor molecule to generate free thiols, which are then alkylated. nih.gov While this specific example relates to monoclonal antibodies, the underlying principle of reduction followed by alkylation is a broadly applicable synthetic tactic. nih.gov

A powerful and stereocontrolled method involves the diastereoselective alkylation of 3-alkyl oxindoles using synergistic iridium and copper catalysis. researchgate.net This highlights the potential of modern catalytic systems to achieve high levels of control in alkylation reactions, which could be adapted for the synthesis of chiral 3-propylcyclopentenone derivatives.

Catalytic Synthesis Approaches for Cyclopentenones

Catalysis offers efficient and selective routes to cyclopentenones, often with the ability to control stereochemistry. These methods include transition metal-catalyzed reactions, cooperative catalysis, and organocatalysis.

Transition metals are widely employed in the synthesis of cyclopentenones due to their ability to activate various functional groups and facilitate cyclization reactions. researchgate.net

Palladium: Palladium catalysis is versatile for cyclopentenone synthesis. For example, allyl-palladium catalysis can achieve α,β-dehydrogenation of ketones via their zinc enolates, providing a route to the enone functionality. organic-chemistry.org Palladium-catalyzed annulation reactions of alkynes are also a powerful tool for constructing cyclic systems. rsc.org

Gold: Gold catalysts have emerged as powerful tools in modern organic synthesis. A gold(I) catalyst, in the presence of a proton source, can be used to synthesize substituted 2-cyclopentenones. organic-chemistry.org Cooperative gold(I) catalysis has also been used for the enantioselective synthesis of α'-chiral cyclopentenones from cyclic ketone enol carbonates. organic-chemistry.org

Nickel: Nickel-catalyzed reactions provide another avenue to cyclopentenones. A nickel-catalyzed enoate-alkyne cycloaddition directly yields cyclopentenones through the likely formation of a metallacyclic intermediate. organic-chemistry.org Additionally, a nickel-catalyzed carbonylation of cyclopropanols with benzyl (B1604629) bromides can produce multisubstituted cyclopentenones. organic-chemistry.org

Metal CatalystReaction TypeSubstratesProductReference
Palladiumα,β-DehydrogenationZinc enolates of cycloalkanonesα,β-Unsaturated cycloalkanones organic-chemistry.org
Gold (I)CyclizationPropargylic carbonates/acetatesα-Functionalized-α,β-unsaturated ketones organic-chemistry.org
NickelCycloadditionEnoates and alkynesCyclopentenones organic-chemistry.org
RhodiumIntramolecular Hydroacylation4-AlkynalsCyclopentenones organic-chemistry.org

Cooperative catalysis, where two or more catalysts work in concert to promote a reaction, has become a powerful strategy for achieving high enantioselectivity. In the context of cyclopentenone synthesis, this is particularly evident in the Nazarov cyclization, a 4π-electrocyclization of divinyl ketones. thieme-connect.comdicp.ac.cnrsc.org

A combination of a Lewis acid (like ZnCl₂) and a chiral Brønsted acid (such as a chiral spiro phosphoric acid) can effectively catalyze the enantioselective Nazarov cyclization. thieme-connect.comrsc.org The Lewis acid activates the dienone substrate, while the chiral Brønsted acid controls the stereochemistry during the proton transfer step. thieme-connect.comdicp.ac.cnrsc.org This dual activation strategy allows for the synthesis of chiral α,α'-disubstituted cyclopentenones and other complex cyclopentenoid structures with high enantiomeric excess. thieme-connect.com This approach has been successfully used to construct cyclopenta[b]indoles with chiral tertiary α-carbons. rsc.org

Organocatalysis, the use of small organic molecules to catalyze reactions, has revolutionized asymmetric synthesis. For cyclopentenone synthesis, organocatalysts are particularly effective in promoting Michael additions and other cyclization reactions. thieme-connect.comnii.ac.jp

The asymmetric Michael addition of nucleophiles to α,β-unsaturated cycloalkanones is a key method for creating β-chiral cyclic alkanones. nii.ac.jp Chiral diamine/acid combination catalysts can be used for the Michael reaction of a dialkyl malonate to a cyclic enone in a protic solvent, yielding the product in high yield and with excellent enantioselectivity. nii.ac.jp In this system, the protic solvent can participate in a proton relay, activating the nucleophile through hydrogen bonding. nii.ac.jp

The Nazarov cyclization can also be promoted by organocatalysts. Chiral proton-transfer shuttle catalysts, such as chiral spiro phosphoric acids, can catalyze the enantioselective Nazarov cyclization by controlling the proton transfer to the enol intermediate. thieme-connect.com

Multicomponent Coupling Reactions for Complex Cyclopentenone Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govrsc.orgrsc.org This strategy offers significant advantages in terms of step economy and the rapid generation of molecular diversity. rsc.orgrsc.org

For the synthesis of complex cyclopentenone scaffolds, MCRs can be combined with other powerful transformations. For instance, an isocyanide-based multicomponent reaction has been developed to produce highly substituted cyclopentenyl scaffolds with high diastereoselectivity. nih.gov This approach uses easily accessible cyclic hemiacetals as bifunctional substrates, which then undergo a diastereoselective intramolecular isocyanide-based MCR to furnish a diverse range of complex molecules, including peptidomimetics and natural product hybrids. nih.gov

The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a classic method for cyclopentenone synthesis. thieme-connect.comresearchgate.net This reaction can be integrated into a multicomponent sequence. For example, the combination of a KA2 multicomponent reaction with the Pauson-Khand reaction provides a short synthesis of spirocyclic pyrrolocyclopentenones. researchgate.net

Furthermore, a three-component coupling reaction catalyzed by copper-zeolite between a carbonyl compound, a terminal ynamide, and an amine has been developed for the one-pot synthesis of γ-amino-ynamides. rsc.org Such strategies, which assemble complex molecules from simple starting materials in a single pot, are highly valuable for creating libraries of compounds for further investigation. researchgate.netthieme-connect.com

Chemical Transformations and Reaction Chemistry of 3 Propylcyclopent 2 En 1 One

Functional Group Interconversions on the Cyclopentenone Core

Functional group interconversions on the 3-propylcyclopent-2-en-1-one scaffold are key to synthesizing a variety of derivatives. These reactions target the inherent reactivity of the enone system, including the allylic positions and the conjugated double bond and carbonyl group.

The cyclopentenone core of this compound contains allylic positions that are susceptible to oxidation. Allylic oxidation introduces new functional groups, typically a hydroxyl or carbonyl group, at a carbon adjacent to the double bond. This can lead to the formation of more complex and functionalized cyclopentenone derivatives. For instance, oxidation of related 3-alkyl-1,2-cyclopentanediones has been shown to yield 3-hydroxy carbonyl compounds. researchgate.net

Common reagents for allylic oxidation include chromium-based reagents (like PCC) and selenium dioxide (SeO₂). The reaction with tert-butyl hydroperoxide in the presence of a titanium complex is another method for such transformations. researchgate.net Depending on the reaction conditions and the specific reagent used, oxidation can occur at the C-5 position of the cyclopentenone ring or on the propyl side chain at the carbon adjacent to the double bond.

Reaction Type Reagent Example Potential Product
Allylic OxidationSelenium Dioxide (SeO₂)5-Hydroxy-3-propylcyclopent-2-en-1-one
Allylic OxidationPyridinium chlorochromate (PCC)3-Propylcyclopent-2-ene-1,5-dione

The α,β-unsaturated ketone system in this compound offers multiple pathways for reduction. The outcome of the reaction is highly dependent on the choice of reducing agent and reaction conditions.

Selective Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C) with hydrogen gas, can selectively reduce the C=C double bond, leaving the carbonyl group intact. This reaction yields 3-propylcyclopentanone. This type of selective hydrogenation is observed in similar α,β-unsaturated systems. mdpi.com

Selective Reduction of the Carbonyl Group: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can selectively reduce the carbonyl group to a hydroxyl group. youtube.com This 1,2-reduction results in the formation of 3-propylcyclopent-2-en-1-ol.

Complete Reduction: The use of more powerful reducing agents or more forcing conditions, such as high-pressure catalytic hydrogenation, can lead to the reduction of both the double bond and the carbonyl group, yielding 3-propylcyclopentanol.

Reaction Pathway Reagent Example Product
Conjugate ReductionH₂, Pd/C3-Propylcyclopentanone
1,2-ReductionNaBH₄3-Propylcyclopent-2-en-1-ol
Complete ReductionH₂ (high pressure), Ni3-Propylcyclopentanol

Halogenation of this compound can introduce a halogen atom onto the cyclopentenone ring, creating valuable synthetic intermediates. The position of halogenation depends on the reagents and conditions used. nih.govlibretexts.org

Vinylic Halogenation: The electron-rich double bond can react with electrophilic halogens. For example, bromination can lead to the formation of 2-bromo-3-propylcyclopent-2-en-one. This type of reaction often proceeds through an addition-elimination mechanism.

Allylic Halogenation: Using reagents like N-bromosuccinimide (NBS) with a radical initiator (like light or peroxide) can promote halogenation at the allylic C-5 position, yielding 5-bromo-3-propylcyclopent-2-en-1-one. youtube.com

Studies on related 2,3-diarylcyclopent-2-en-1-ones have shown that the choice of brominating agent and solvent can selectively direct bromination to different positions on the ring or the aryl substituents. nih.gov For instance, using copper(II) bromide can favor the formation of 5-bromocyclopentenones. nih.gov

Reaction Type Reagent Example Potential Product
Vinylic BrominationBr₂2-Bromo-3-propylcyclopent-2-en-1-one
Allylic BrominationN-Bromosuccinimide (NBS)5-Bromo-3-propylcyclopent-2-en-1-one

Carbon-Carbon Bond Forming Reactions Involving the α,β-Unsaturated Carbonyl System

The conjugated system of this compound is an excellent platform for carbon-carbon bond formation, which is fundamental to building more complex molecular architectures.

Nucleophilic addition to α,β-unsaturated ketones like this compound can occur via two main pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon of the double bond. wikipedia.orgmasterorganicchemistry.com

1,2-Addition: Hard nucleophiles, such as Grignard reagents (RMgX) and organolithium compounds, typically favor direct addition to the electrophilic carbonyl carbon. youtube.com The reaction of this compound with a Grignard reagent, like methylmagnesium bromide, would primarily yield 1-methyl-3-propylcyclopent-2-en-1-ol after acidic workup.

1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, such as organocuprates (Gilman reagents, R₂CuLi), preferentially attack the β-carbon. This reaction forms an enolate intermediate, which is then protonated to give a 3,3-disubstituted cyclopentanone (B42830). The use of copper salts can also catalyze the conjugate addition of Grignard reagents. mdpi.com

Addition Type Reagent Example Product (after workup)
1,2-AdditionMethylmagnesium bromide (CH₃MgBr)1-Methyl-3-propylcyclopent-2-en-1-ol
1,4-Conjugate AdditionLithium dimethylcuprate ((CH₃)₂CuLi)3-Methyl-3-propylcyclopentanone

These reactions provide powerful methods for modifying the carbonyl group and the propyl side chain, respectively.

Wittig Olefination: The Wittig reaction converts ketones and aldehydes into alkenes. lumenlearning.comwikipedia.org The carbonyl group of this compound can react with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to form an exocyclic double bond. This would transform the ketone into 3-propyl-1-methylenecyclopent-2-ene. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide. total-synthesis.com

Olefin Metathesis: Olefin metathesis is a reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, catalyzed by transition metal complexes like Grubbs' catalysts. wikipedia.orgharvard.edu While the internal double bond of the cyclopentenone ring is generally less reactive in metathesis, if the propyl side chain were modified to contain a terminal alkene (e.g., a pent-4-enyl group instead of a propyl group), ring-closing metathesis (RCM) could be employed to form a new fused ring system. nih.gov Alternatively, cross-metathesis (CM) could potentially be used to modify the propyl group itself if it were unsaturated, reacting it with another olefin to create a new, more complex side chain. sigmaaldrich.com

Reaction Type Reagent Example Potential Product
Wittig OlefinationMethylenetriphenylphosphorane (Ph₃P=CH₂)3-Propyl-1-methylenecyclopent-2-ene
Olefin Metathesis (Cross Metathesis)Grubbs' Catalyst + Alkene (R-CH=CH₂)Modified side chain on the cyclopentenone core

Cross-Coupling Reactions (e.g., Negishi Coupling)

The Negishi coupling is a powerful palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide or triflate. For a substrate like this compound to participate in a Negishi coupling, it would first need to be converted into a suitable coupling partner, typically an enol triflate or a vinyl halide.

The general applicability of the Negishi coupling is extensive, allowing for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgorganic-chemistry.org This versatility suggests that a vinyl triflate derived from this compound could theoretically be coupled with various organozinc reagents.

Hypothetical Reaction Scheme:

Reactant 1 (Derived from this compound)Reactant 2 (Organozinc Reagent)CatalystProduct
3-Propylcyclopent-2-en-1-ol triflateR-ZnXPd(PPh₃)₄ or Ni(dppe)Cl₂2-R-3-propylcyclopent-2-en-1-one

Note: This table represents a hypothetical application of the Negishi coupling, as specific examples with this compound are not documented in the searched literature.

Cycloaddition and Rearrangement Processes

Spirocyclization reactions involve the formation of a spirocyclic compound, where two rings are connected by a single common atom. Cyclopentenone moieties are common participants in such transformations. For instance, the reaction of a cyclopentenone derivative with a suitable bis-nucleophile or through an intramolecular cyclization can lead to the formation of spiro compounds.

A plausible, though not specifically documented for this compound, spirocyclization could involve an initial Michael addition to the α,β-unsaturated system, followed by an intramolecular aldol (B89426) condensation or a similar cyclization event. The specific reagents and conditions would dictate the structure of the resulting spirocycle. Research on similar systems, such as the reaction of ninhydrin-malononitrile adducts with enaminoates, demonstrates the formation of spiro[cyclopentane-1,2'-indene] derivatives, highlighting the potential for cyclopentane (B165970) cores to undergo spirocyclization. nih.gov

Ring expansion and contraction reactions are important synthetic strategies for accessing different ring sizes. wikipedia.org

Ring Expansion:

Methodologies for expanding a cyclopentanone ring to a cyclohexanone (B45756) often involve reactions like the Tiffeneau-Demjanov rearrangement. wikipedia.org This typically requires the formation of a cyanohydrin from the ketone, followed by reduction to a β-amino alcohol and subsequent diazotization. The resulting carbocation can then undergo rearrangement with ring expansion.

Hypothetical Ring Expansion of 3-Propylcyclopentanone (a related saturated ketone):

Cyanohydrin formation: 3-Propylcyclopentanone + HCN → 1-cyano-3-propylcyclopentan-1-ol

Reduction: 1-cyano-3-propylcyclopentan-1-ol + LiAlH₄ → 1-(aminomethyl)-3-propylcyclopentan-1-ol

Diazotization and Rearrangement: 1-(aminomethyl)-3-propylcyclopentan-1-ol + HNO₂ → 4-Propylcyclohexanone

Ring Contraction:

Ring contraction of a cyclopentanone ring to a cyclobutane (B1203170) derivative is less common but can be achieved through reactions like the Favorskii rearrangement of an α-haloketone. wikipedia.org This would involve the formation of an α-halo derivative of 3-propylcyclopentanone, which upon treatment with a base, could rearrange to a cyclopropanecarboxylic acid derivative, which is a form of ring contraction. Another approach involves photochemical rearrangements, such as the Wolff rearrangement of an α-diazoketone, which can lead to a ring-contracted ketene (B1206846) intermediate. wikipedia.org

While these reactions are well-established for various cyclic ketones, their specific application to this compound is not detailed in the available scientific literature. The presence of the double bond and the propyl group would likely influence the feasibility and outcome of these transformations.

Stereochemical Control in the Synthesis and Reactions of 3 Propylcyclopent 2 En 1 One Derivatives

Enantioselective Synthetic Routes to Chiral Cyclopentenones

The development of enantioselective methods to access chiral cyclopentenones has been a major focus of synthetic organic chemistry. These approaches can be broadly categorized into those that employ chiral catalysts to induce asymmetry and those that utilize chiral auxiliaries or starting materials from the chiral pool.

The use of chiral catalysts represents a highly efficient and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantioenriched product. A variety of catalytic systems have been developed for the asymmetric synthesis of cyclopentenones.

Organocatalysis has emerged as a powerful tool for the enantioselective construction of cyclic systems. For instance, chiral secondary amine catalysts, such as derivatives of proline, have been successfully employed in asymmetric Michael addition reactions to construct chiral cyclopentanone (B42830) precursors, which can then be converted to the corresponding cyclopentenones.

Another significant approach involves the kinetic resolution of racemic mixtures of substituted cyclopentenones. Jurkauskas and Buchwald reported the use of a copper hydride complex with a chiral bisphosphine ligand, (S)-p-tol-BINAP, for the enantioselective reduction of the olefin group in 3,5-dialkyl-cyclopentenones. acs.org This method allows for the separation of the enantiomers by selectively reacting one over the other. The unreacted enantiomer can be recovered with high enantiomeric excess. While this study focused on 3,5-dialkyl derivatives, the principles are applicable to 3-alkyl systems like 3-propylcyclopent-2-en-1-one.

Table 1: Enantioselective Reduction of 3,5-Dialkyl-Cyclopentenones via Kinetic Resolution

Substrate (R-group at C3 and C5)Selectivity Factor (s)Enantiomeric Excess (ee) of Recovered Starting MaterialDiastereomeric Ratio (dr) of Product
Methyl25>99%92:8
Ethyl52>99%95:5
Isopropyl38>99%97:3

Data adapted from a study on 3,5-dialkyl-cyclopentenones, demonstrating the principle of kinetic resolution applicable to 3-alkyl derivatives. acs.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been established, the auxiliary is removed. This strategy offers a reliable method for achieving high levels of stereocontrol.

A notable example is the use of (-)-menthol as a chiral auxiliary in the synthesis of a cyclopentenone intermediate. In a synthesis of guanacastepene N, Iimura and coworkers condensed a 1,3-cyclopentadione with (-)-menthol. acs.org Subsequent alkylation of the resulting enolate proceeded with diastereoselectivity, allowing for the separation of the diastereomers. This approach highlights the utility of readily available chiral auxiliaries from the chiral pool to construct enantioenriched cyclopentenone frameworks.

Table 2: Diastereoselective Synthesis of a Cyclopentenone Intermediate Using (-)-Menthol as a Chiral Auxiliary

Reaction StepDiastereomeric Ratio (dr) of EpimersEnantiomeric Excess (ee) of Desired IntermediateOverall Yield
Isopropylation of menthol-condensed cyclopentadione1.5:1--
Methylation to afford the final intermediate-88%26%

Data from the enantioselective synthesis of a guanacastepene N intermediate. acs.org

The chiral pool strategy involves the use of readily available, enantiomerically pure natural products, such as carbohydrates or amino acids, as starting materials for the synthesis of more complex chiral molecules.

Diastereoselective Transformations in Substituted Cyclopentenones

Once a chiral center is established in a cyclopentenone ring, it can direct the stereochemical outcome of subsequent reactions, leading to the formation of multiple stereocenters with high diastereoselectivity. Conjugate addition reactions to the enone system are a common method for introducing further functionality.

The existing stereocenter at the 3-position of a chiral this compound can influence the facial selectivity of the attack of a nucleophile at the β-carbon. The incoming nucleophile will preferentially approach from the less sterically hindered face of the cyclopentenone ring, which is dictated by the conformation of the ring and the orientation of the propyl group.

Conformational Analysis and Chirality Transfer Studies

The stereochemical outcome of reactions involving chiral cyclopentenones is intrinsically linked to the conformational preferences of the five-membered ring. Cyclopentane (B165970) and its derivatives are not planar and exist in dynamic equilibrium between various puckered conformations, most notably the envelope and twist (or half-chair) forms. The introduction of substituents, such as a propyl group at the 3-position and sp2 hybridization at C2 and C1, will influence the relative energies of these conformers.

The substituent on the cyclopentenone ring will preferentially occupy a pseudo-equatorial position to minimize steric interactions. This conformational bias can lead to one face of the double bond being more sterically accessible than the other, thus directing the approach of incoming reagents in a diastereoselective manner.

Chirality transfer is a phenomenon where the stereochemical information from a chiral starting material is transmitted to the product of a reaction. In the context of cyclopentenone synthesis, this can be observed in reactions such as the Nazarov cyclization. A study by Yamada and coworkers demonstrated a highly efficient chirality transfer in the Lewis acid-catalyzed decarboxylative Nazarov cyclization of optically active cyclic enol carbonates. nih.gov The stereochemistry at the 4, and 5-positions of the resulting 2-cyclopentenones was directly determined by the stereochemistry of the starting propargyl alcohols. This indicates that the stereochemical information is effectively transferred during the cyclization process, with the conformation of the reaction intermediate playing a crucial role in dictating the final stereochemistry.

Another example of chirality transfer is in phase-transfer reactions for the preparation of homochiral substituted cyclopentenones. rsc.org These studies underscore the importance of understanding the conformational dynamics of the cyclopentenone ring and the reaction intermediates to predict and control the stereochemical outcome of synthetic transformations.

Mechanistic Investigations of Key Chemical Processes

Elucidation of Reaction Pathways for Cyclopentenone Formation and Derivatization

The synthesis of 3-propylcyclopent-2-en-1-one can be achieved through various synthetic routes, with intramolecular aldol (B89426) condensation being a prominent pathway. This process typically starts from a 2,5-octanedione (B2874583) derivative. The reaction is initiated by the formation of an enolate under basic or acidic conditions, followed by a nucleophilic attack of the enolate onto the second carbonyl group, leading to a five-membered ring. Subsequent dehydration yields the α,β-unsaturated ketone, this compound. The reaction may proceed through different intermediates depending on the conditions, but the core transformation involves the formation of a new carbon-carbon bond to construct the cyclopentane (B165970) ring. isca.meresearchgate.net

A common method for the derivatization of this compound is the Michael addition, or conjugate addition, where a nucleophile adds to the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com This reaction is highly versatile and allows for the introduction of a wide range of functional groups. The mechanism involves the attack of a nucleophile, such as an enolate, amine, or thiol, to the electron-deficient β-carbon. This generates an enolate intermediate which is then protonated to give the 1,4-adduct. libretexts.org The regioselectivity of the attack (1,4- versus 1,2-addition to the carbonyl) is influenced by the nature of the nucleophile and the reaction conditions. "Hard" nucleophiles like organolithium reagents tend to favor 1,2-addition, while "soft" nucleophiles such as organocuprates and thiols preferentially undergo 1,4-addition. pressbooks.pub

Another significant reaction pathway for derivatization is the Robinson annulation, which is a combination of a Michael addition and an intramolecular aldol condensation. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org While this reaction typically leads to the formation of a six-membered ring fused to the initial ring, the principles of the Michael addition step are directly applicable to the derivatization of this compound.

Kinetic Studies of Transformation Reactions

Kinetic studies of the transformation reactions of cyclopentenone derivatives, particularly Michael additions, provide valuable insights into the reactivity of these compounds. The rate of the Michael addition is influenced by several factors, including the nature of the nucleophile, the electrophilicity of the cyclopentenone, the solvent, and the catalyst. mdpi.com

Real-time monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR), can be employed to follow the kinetics of these reactions, allowing for the determination of reaction orders and rate constants. researchgate.net Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanistic details.

Below is an interactive data table summarizing representative second-order rate constants (k₂) for the Michael addition of various thiols to cyclopentenone, which can be considered analogous to this compound.

Nucleophile (Thiol)ElectrophileRate Constant (k₂) [M⁻¹s⁻¹]Reference
N-AcetylcysteineCyclopentenoneData not specified nih.gov
Glutathione (GSH)CyclopentenoneData not specified nih.gov
Cysteine on Bovine Serum AlbuminCyclopentenoneData not specified nih.gov

Note: Specific numerical values for the rate constants were not provided in the source material, but the relative reactivities were discussed.

Transition State Analysis and Reaction Energetics

Computational chemistry plays a vital role in elucidating the transition states and reaction energetics of chemical processes involving this compound. Density functional theory (DFT) calculations can be used to model the geometries of reactants, intermediates, transition states, and products, providing a detailed picture of the reaction coordinate.

For the intramolecular aldol condensation leading to the formation of 3-alkylcyclopentenones, computational studies can determine the activation energies for the enolate formation, cyclization, and dehydration steps. rsc.org These calculations can also shed light on the stereoselectivity of the reaction by comparing the energies of different diastereomeric transition states.

The following table presents a hypothetical summary of calculated energetic data for a key reaction step, based on general principles from computational studies of similar systems.

Reaction StepReactant(s)Transition State (TS)Product(s)ΔG‡ (kcal/mol)ΔG_rxn (kcal/mol)
Michael AdditionThis compound + CH₃S⁻[TS_Michael]Enolate intermediate~10-15~ -5 to -10
Aldol Cyclization2,5-Octanedione enolate[TS_Aldol]Cyclopentanolate~15-20~ -2 to -5

Note: The values in this table are illustrative and based on general findings for similar reactions, not on specific calculations for this compound.

Catalytic Cycle Elucidation in Metal-Catalyzed Processes

While intramolecular aldol condensations are often promoted by simple acids or bases, metal catalysts can also play a significant role in the synthesis and derivatization of cyclopentenones. The elucidation of the catalytic cycles in these processes is crucial for understanding the role of the catalyst and for the development of more efficient and selective methods.

For instance, in the context of reactions that could be adapted for the synthesis of this compound, such as nickel-catalyzed carbonyl-ene-type reactions or other cycloadditions, the catalytic cycle would typically involve several key steps:

Oxidative Addition: The active metal catalyst (e.g., Ni(0)) reacts with one of the substrates, leading to an increase in its oxidation state.

Ligand Exchange/Coordination: The other reactant coordinates to the metal center.

Migratory Insertion/Cyclization: The coordinated substrates react with each other on the metal center to form the new carbon-carbon bonds of the cyclopentenone ring.

Reductive Elimination: The final product is released from the metal center, and the catalyst is regenerated in its active form.

The specific intermediates and elementary steps in the catalytic cycle depend on the particular reaction, the metal, and the ligands. Detailed mechanistic studies, often combining experimental techniques (e.g., in-situ spectroscopy, isolation of intermediates) and computational modeling, are necessary to fully characterize these complex catalytic systems.

Derivatives and Analogues of 3 Propylcyclopent 2 En 1 One

Synthesis and Characterization of Hydroxylated and Oxygenated Cyclopentenone Derivatives

The introduction of hydroxyl and oxygenated functionalities to the cyclopentenone core can significantly alter its chemical properties and potential applications.

4,5-Dihydroxy-3-propylcyclopent-2-en-1-one (B14083453): This dihydroxy derivative possesses a molecular formula of C8H12O3. naturalproducts.net The presence of multiple hydroxyl groups suggests increased polarity and potential for hydrogen bonding.

2-Hydroxy-3-propyl-2-cyclopenten-1-one: This enol form of a diketone has the molecular formula C8H12O2. nist.govnih.gov It is also known as 2-Cyclopenten-1-one, 2-hydroxy-3-propyl. nist.gov The synthesis of the related compound, 2-hydroxy-3-methylcyclopent-2-en-1-one, can be achieved through a multi-step process starting from 2-methyl-1,3-butadiene. google.com This involves the formation of a dichlorocyclopropane derivative, followed by thermal isomerization, hydrolysis, epoxidation, and subsequent isomerization to yield the final product. google.com Another method involves the base-catalyzed condensation of 1-hydroxyhexane-2,5-dione. wikipedia.org

3,4,5-Trihydroxy-3-propylcyclopent-2-en-1-one: While specific synthetic details for this trihydroxy derivative were not found in the search results, the synthesis of related polyhydroxylated cyclopentenones often involves the oxidation of suitable precursors or the elaboration of furan (B31954) derivatives. For instance, 4-Hydroxy-5-propylcyclopent-2-en-1-one can be synthesized from furfuryl alcohol. uni-regensburg.de

Synthesis of Halogenated Cyclopentenone Analogues

Halogenation of the cyclopentenone ring provides a handle for further functionalization through cross-coupling and other substitution reactions.

2-Bromo-3-propylcyclopent-2-enone: This bromo-substituted analogue has the molecular formula C8H11BrO and a molecular weight of 203.08 g/mol . sigmaaldrich.com A general method for the synthesis of α-bromo ketones involves the reaction of the corresponding ketone with bromine in a suitable solvent like diethyl ether. chemicalbook.com The reaction is typically quenched with water, and the product is isolated after a standard workup procedure. chemicalbook.com

Synthesis of Alkyl and Alkenyl Chain Modified Analogues

Varying the alkyl and alkenyl substituents on the cyclopentenone ring allows for the fine-tuning of its steric and electronic properties.

3-Butylcyclopent-2-en-1-one: This compound, with the molecular formula C9H14O, features a butyl group at the 3-position. nih.gov

3-(Prop-1-en-1-yl)cyclopent-2-en-1-one: This analogue contains a propylene (B89431) group attached to the cyclopentenone ring and has the molecular formula C8H10O. nih.gov

2-(But-2-en-1-yl)-3-methylcyclopent-2-en-1-one: The synthesis of related structures, such as 2-(hex-1-en-1-yl)-3-methylcyclopent-2-en-1-one, has been described. googleapis.com This synthesis starts with the Sonogashira coupling of 1-hexyne (B1330390) with a suitable cyclopentenone precursor, followed by hydrogenation of the resulting alkyne using a Lindlar catalyst to yield the Z-alkene. googleapis.com

Cyclopentenone Derivatives with Fused or Spirocyclic Ring Systems

The construction of fused and spirocyclic systems incorporating a cyclopentenone moiety leads to structurally complex and diverse molecular architectures.

Fused Ring Systems: A modular approach to 5-8-5 fused ring systems, which are present in over 30 natural products, has been developed. rsc.org This strategy involves a photoinduced cycloisomerization reaction as a key step, allowing for the efficient assembly of the tricyclic core. rsc.org Another method for creating fused systems involves the intramolecular alkylation of cyclopentenones. cdnsciencepub.com Gold(I)-catalyzed cycloisomerization of enynyl acetates provides an efficient one-pot synthesis of ring-fused 5-hydrazino-2-cyclopentenone derivatives. acs.orgacs.org This cascade reaction involves a 1,3-acyloxy migration/Nazarov cyclization, followed by a hetero-Diels-Alder reaction and subsequent ring-opening. acs.orgacs.org

Spirocyclic Ring Systems: An eco-friendly, catalyst-free, three-component domino reaction has been established for the synthesis of spiro-oxazolidinedione-cyclopentenones in water. rsc.org This process involves a sequence of enamination, aldol-type addition, Stork enamine annulation, and intramolecular cyclization. rsc.org Another approach to spirocycles involves an iterative boron-homologation strategy, which allows for the construction of diverse and highly functionalized spirocyclic compounds from simple cyclic ketones. nih.gov The synthesis of spiro systems can also be achieved through the rearrangement of oxaspiro[2.2]pentane derivatives. nih.gov

Functionalization for Enhanced Chemical Reactivity and Diversity

The inherent reactivity of the cyclopentenone core can be exploited and enhanced through various functionalization strategies. The α,β-unsaturated ketone moiety is a key feature, making it susceptible to conjugate additions. For example, 1-(Cyclopent-1-en-1-yl)prop-2-en-1-one is a versatile electrophile used in Michael additions with silyl (B83357) enol ethers and organocopper nucleophiles. smolecule.com

The introduction of functional groups at various positions on the ring opens up possibilities for a wide range of chemical transformations. Halogenated derivatives, such as 2-bromo-3-propylcyclopent-2-enone, serve as valuable intermediates for cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Hydroxylated derivatives can be further oxidized or converted to other functional groups.

The development of one-pot, multi-component reactions and cascade sequences allows for the rapid construction of complex and diverse cyclopentenone derivatives from simple starting materials. acs.orgacs.orgrsc.org For instance, a cooperative catalytic approach combining a chiral secondary amine and an achiral Pd(0) complex has been used for the enantioselective spirocyclization of propargylated azlactones with enals, leading to amino acid derivatives with a quaternary α-carbon. acs.org

Strategic Applications in Complex Organic Synthesis

Role as Intermediates in Natural Product Total Synthesis

The pursuit of the total synthesis of natural products has historically driven the development of new synthetic methodologies. Substituted cyclopentenones are key intermediates in the synthesis of a variety of natural products due to their prevalence in biologically active molecules.

Untenone A: While specific literature detailing the use of 3-propylcyclopent-2-en-1-one in the total synthesis of Untenone A is not readily available, the core cyclopentenone structure is central to many synthetic strategies targeting similar marine natural products. The synthesis of related cyclopentanoid natural products often involves the construction of a substituted cyclopentenone ring early in the synthetic sequence, which is then elaborated to the final target.

Cephalimysin A: The synthesis of Cephalimysin A, a compound with a complex polycyclic structure, could hypothetically involve intermediates derived from functionalized cyclopentenones. The strategic disconnection of such complex targets often leads to simpler, more manageable building blocks, and a propyl-substituted cyclopentenone could serve as a precursor to one of the ring systems within the larger molecule.

Biomimetic Pathways: The study of how natural products are synthesized in living organisms (biosynthesis) often inspires laboratory syntheses. These "biomimetic" pathways can provide elegant and efficient routes to complex molecules. For instance, the proposed biomimetic conversion of one natural product to another can fuel interest in the total synthesis of related structures. psu.edu The cyclopentenone ring is a common feature in terpenoids and other natural products, and its formation and subsequent transformations are key aspects of many biosynthetic pathways.

Building Blocks for the Construction of Diverse Molecular Architectures

Organic building blocks are functionalized molecules that serve as the fundamental components for constructing more complex organic structures. sigmaaldrich.com this compound and its analogs are valuable building blocks in organic synthesis, providing access to a wide array of molecular architectures.

The reactivity of the cyclopentenone core allows for several key transformations:

Michael Addition: The electrophilic β-carbon of the enone system is susceptible to conjugate addition by a wide range of nucleophiles. This reaction is a powerful tool for introducing substituents at the 3-position of the cyclopentanone (B42830) ring.

Aldol (B89426) Condensation: The α-protons of the ketone are acidic and can be removed to form an enolate, which can then participate in aldol reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.

[2+2] Photocycloaddition: The carbon-carbon double bond of the enone can undergo photochemical cycloaddition reactions with alkenes to form bicyclo[3.2.0]heptane systems, which are precursors to other complex ring systems.

These and other reactions make substituted cyclopentenones, including this compound, highly sought-after starting materials for the synthesis of:

Prostaglandins (B1171923): These biologically active lipids contain a cyclopentane (B165970) ring, and their synthesis often relies on the manipulation of cyclopentenone intermediates.

Terpenoids: A large and diverse class of natural products, many of which feature cyclopentane or cyclopentene (B43876) rings as part of their structures.

Alkaloids: Certain classes of alkaloids incorporate five-membered rings, and cyclopentenone-based strategies can be employed in their synthesis. psu.edu

The following table summarizes the utility of this compound as a building block:

Reaction TypeProduct TypePotential Applications
Michael AdditionFunctionalized CyclopentanonesSynthesis of natural product analogs, pharmaceutical intermediates
Aldol Condensationα-Functionalized CyclopentenonesElaboration to more complex cyclic and polycyclic systems
PhotocycloadditionBicyclic SystemsPrecursors for strained ring systems and complex scaffolds

Precursors for Synthetically Challenging Ring Systems

The inherent strain and specific stereochemical requirements of certain ring systems pose significant challenges to synthetic chemists. Substituted cyclopentenones can serve as valuable precursors to overcome these hurdles.

For example, the cyclopentenone moiety can be a starting point for the construction of:

Bicyclo[3.2.1]octane Systems: These bridged ring systems are found in a number of natural products. The merochlorin A total synthesis, for instance, tackles the construction of such a challenging bicyclic system. ethz.ch

Perhydroazulenes: These bicyclic systems, containing fused five- and seven-membered rings, are key structural motifs in many sesquiterpenoids. Cycloheptenone derivatives are key intermediates in the synthesis of these compounds. thegoodscentscompany.com

Fused Ring Systems: Through annulation strategies, where a new ring is formed onto an existing one, this compound can be converted into various fused bicyclic and polycyclic systems. For instance, Robinson annulation can be used to construct a six-membered ring onto the cyclopentenone core, leading to hydroindanone structures.

The strategic use of this compound as a precursor allows for the controlled and often stereoselective construction of these complex ring systems, which would be difficult to assemble through other synthetic routes.

Identification and Occurrence in Natural Systems Chemical Characterization

Analytical Detection in Complex Matrices (e.g., GC-MS analysis in essential oils)

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique for the separation and identification of volatile and semi-volatile compounds within complex mixtures like essential oils. The method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of individual components based on their retention time and mass spectrum.

In the analysis of essential oils, a sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column's stationary phase interacts differently with each compound, causing them to separate based on their boiling points and polarity. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint.

While specific GC-MS studies detailing the detection of 3-Propylcyclopent-2-en-1-one in essential oils are not prominently documented, the analysis of related cyclopentenone structures is common. For instance, the hydroxylated derivative, 2-Hydroxy-3-propyl-2-cyclopenten-1-one, has been noted in analytical studies. The identification of such compounds relies on comparing their experimental mass spectra with those in established libraries like the National Institute of Standards and Technology (NIST) database.

A hypothetical GC-MS analysis for this compound would yield a specific retention time depending on the column and conditions used, and a mass spectrum characterized by a molecular ion peak (m/z) corresponding to its molecular weight, as well as a series of fragment ions resulting from the cleavage of the propyl side chain and the cyclopentenone ring.

Identification as Endogenous Metabolites or Environmental Constituents

There is evidence of hydroxylated derivatives of this compound existing as endogenous metabolites. For example, 4,5-dihydroxy-3-propylcyclopent-2-en-1-one (B14083453) has been identified as a metabolite in metabolomics studies. In one such study investigating the metabolic changes associated with fatal hypothermia in mice, this dihydroxy derivative was found to be a significantly upregulated metabolite in liver tissue. mdpi.com This finding suggests a potential role for propyl-substituted cyclopentenones in biological stress responses. The GNPS (Global Natural Products Social Molecular Networking) spectral libraries also contain entries for 4,5-dihydroxy-3-propylcyclopent-2-en-1-one, indicating its recognition as a naturally occurring molecule. ucsd.edu

The presence of these more complex derivatives as metabolites implies the existence of a metabolic pathway that could potentially involve this compound as a precursor or an intermediate. However, direct identification of this compound as an endogenous metabolite or an environmental constituent is not well-documented in available literature.

Chemical Basis of Natural Occurrence and Biosynthetic Pathways

The natural occurrence of cyclopentenone structures is often linked to the biosynthesis of prostaglandins (B1171923) and other related signaling molecules derived from fatty acids. These pathways typically involve the cyclization of a linear fatty acid precursor, followed by a series of enzymatic modifications such as oxidation, reduction, and isomerization.

Given the structure of this compound, a plausible biosynthetic route could involve the cyclization and modification of a fatty acid. For instance, jasmonic acid, a well-known plant hormone with a cyclopentanone (B42830) structure, is synthesized from α-linolenic acid through the octadecanoid pathway. This pathway involves enzymatic oxidation and cyclization to form a cyclopentenone intermediate.

A hypothetical biosynthetic pathway for this compound could similarly start from a medium-chain fatty acid. The pathway might involve:

Lipoxygenase-mediated oxidation of a fatty acid to introduce hydroperoxy groups.

Allene oxide synthase and allene oxide cyclase activity to cyclize the oxidized fatty acid into a cyclopentenone ring structure.

Subsequent enzymatic modifications , such as decarboxylation and side-chain cleavage or modification, to yield the final this compound structure.

While this represents a chemically plausible route based on known biochemical pathways for related compounds, specific enzymatic steps for the biosynthesis of this compound have not been elucidated. The identification of its hydroxylated derivatives in biological systems lends support to the existence of such a pathway.

Advanced Characterization Techniques in Research on Cyclopentenones

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of "3-Propylcyclopent-2-en-1-one". High-resolution Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of "this compound".

¹H NMR: In related cyclopentenone structures, proton signals for the propyl group would be expected in the aliphatic region. Specifically, the terminal methyl (CH₃) protons would appear as a triplet, while the methylene (B1212753) (CH₂) groups would present as multiplets. The protons on the cyclopentenone ring would have distinct chemical shifts, with the vinyl proton appearing at a characteristic downfield position. For instance, in 2-cyclopenten-1-one, the α- and β-protons to the carbonyl group show distinct signals. chemicalbook.com

¹³C NMR: The carbon spectrum provides information on the different carbon environments. For "this compound," one would expect to see a signal for the carbonyl carbon in the downfield region (around 200-210 ppm). Signals for the double bond carbons would also be present at characteristic chemical shifts, as would the signals for the propyl group carbons. In a similar compound, 2-(hex-1-yn-1-yl)-3-methylcyclopent-2-en-1-one, the carbonyl carbon appears at 206.1 ppm. googleapis.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For "this compound", the most prominent absorption band would be due to the carbonyl (C=O) group of the ketone, typically appearing in the region of 1700 cm⁻¹. The C=C double bond stretch of the cyclopentenone ring would also be observable. In general, conjugated enones show a strong UV and IR absorption around 223 nm and 1703 cm⁻¹ respectively. rsc.org The C-H stretching vibrations for the propyl group and the ring would be observed in the 2850-3000 cm⁻¹ region. libretexts.org

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For "this compound", the molecular ion peak would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, which helps in confirming the molecular formula. rsc.org The fragmentation pattern can also provide structural clues. For example, in the GC-MS analysis of 2-hydroxy-3-propyl-2-cyclopenten-1-one, a base peak is observed at m/z 55. nih.govvulcanchem.com

Table 1: Spectroscopic Data for Related Cyclopentenone Compounds

CompoundTechniqueKey Signals/Bands
2-(hex-1-yn-1-yl)-3-methylcyclopent-2-en-1-one¹³C NMRδ (ppm): 206.1 (C=O), 178.3, 126.4, 99.1, 70.7, 34.5, 31.6, 30.7, 21.8, 19.3, 18.7, 13.5 googleapis.com
2-(hex-1-yn-1-yl)-3-methylcyclopent-2-en-1-oneGC/MS (EI)m/z (%): 176 (14, [M]⁺), 147 (28), 134 (100), 133 (55), 119 (36), 110 (27), 105 (45), 92 (49), 91 (92), 79 (25), 77 (37) googleapis.com
2-hydroxy-3-propylcyclopent-2-en-1-oneGC-MSBase peak at m/z 55 nih.govvulcanchem.com
5-allyl-4-hydroxy-3-propylcyclopent-2-en-1-oneIR (KBr)νmax (cm⁻¹): 1703 (C=O), 1614 (C=C) rsc.org

Chromatographic Techniques for Separation, Purification, and Quantitative Analysis

Chromatographic methods are essential for separating "this compound" from reaction mixtures, purifying it, and performing quantitative analysis.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) has become a powerful tool for analyzing complex biological and chemical samples due to its fast separation times and high resolution. mdpi.comresearchgate.net This technique could be employed for the analysis of "this compound" in various matrices. For instance, UHPLC-MS has been used to identify related metabolites like 4,5-dihydroxy-3-propylcyclopent-2-en-1-one (B14083453) in biological tissues. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. "this compound" would be amenable to GC-MS analysis. This method allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum. The retention time in the gas chromatogram and the fragmentation pattern from the mass spectrometer are characteristic of the compound. For instance, GC-MS analysis of 2-hydroxy-3-propylcyclopent-2-en-1-one is well-documented. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds. For cyclopentenone derivatives, preparative HPLC can be used to isolate individual stereoisomers. googleapis.comgoogle.com Chiral HPLC, using columns like Daicel Chiralpak, is particularly useful for separating enantiomers and determining enantiomeric excess (ee). acs.org

Table 2: Chromatographic Methods for Cyclopentenone Analysis

TechniqueApplicationExample from Literature
UHPLC-MSMetabolomic analysisIdentification of 4,5-dihydroxy-3-propylcyclopent-2-en-1-one in mouse liver tissue. mdpi.com
GC-MSSeparation and identificationAnalysis of 2-hydroxy-3-propylcyclopent-2-en-1-one. nih.govvulcanchem.com
Preparative HPLCPurification of stereoisomersIsolation of individual stereoisomers of 2-(3-butyl-2,2-dimethylcyclopropyl)-3-methylcyclopent-2-en-1-one. googleapis.comgoogle.com
Chiral HPLCEnantiomeric separationDetermination of enantiomeric excess of cyclopentene (B43876) derivatives using a Chiralpak IA column. acs.org

X-ray Crystallography for Absolute Configuration Determination

Electrochemical Methods for Mechanistic Insights

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of cyclopentenones and offer insights into reaction mechanisms. umb.eduossila.com CV can be used to study the frontier molecular orbital (HOMO and LUMO) energy levels of these compounds. nih.govacs.org By examining the oxidation and reduction potentials, researchers can understand how the electronic structure of the cyclopentenone ring is affected by its substituents. For instance, studies on diarylethenes with a cyclopentenone bridge have utilized cyclic voltammetry to investigate the positions of their frontier orbital levels. nih.govacs.org This information is crucial for designing molecules with specific electronic properties for applications in materials science. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.